Sodium cyanoborohydride

Catalog No.
S653931
CAS No.
25895-60-7
M.F
CH3BNNa
M. Wt
62.84 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium cyanoborohydride

CAS Number

25895-60-7

Product Name

Sodium cyanoborohydride

IUPAC Name

sodium;cyanoboranuide

Molecular Formula

CH3BNNa

Molecular Weight

62.84 g/mol

InChI

InChI=1S/CH3BN.Na/c2-1-3;/h2H3;/q-1;+1

InChI Key

CVDUGUOQTVTBJH-UHFFFAOYSA-N

SMILES

[B-]C#N.[Na+]

Synonyms

Sodium (T-4)-(Cyano-C)trihydroborate(1-); Sodium borocyanohydride; Sodium Cyanotrihydroborate; Sodium Cyanotrihydroborate(1-);

Canonical SMILES

[BH3-]C#N.[Na+]

Isomeric SMILES

[B-]C#N.[Na+]

Reduction of Carbonyl Compounds

NaBH3CN is a powerful reducing agent for aldehydes and ketones, converting them to their corresponding alcohols []. This reaction plays a crucial role in organic synthesis, allowing researchers to modify the functionality of various molecules.

For example, NaBH3CN is employed in the synthesis of pharmaceuticals, fine chemicals, and natural products []. Its selectivity and mild reaction conditions make it a preferred choice compared to other reducing agents.

Reductive Amination and Alkylation

NaBH3CN facilitates the formation of carbon-nitrogen and carbon-carbon bonds through reductive amination and alkylation reactions, respectively [, ]. These reactions are essential for constructing complex molecules like amino acids, peptides, and various organic compounds.

Researchers utilize NaBH3CN in the synthesis of biomolecules, functional materials, and drug candidates, leveraging its ability to introduce specific functionalities.

Other Reduction Reactions

Beyond carbonyls, NaBH3CN demonstrates its reducing abilities towards various functional groups. These include:

  • Oximes: Reduction to amines [].
  • Enamides: Reduction to saturated amines.
  • Beta-lactams: Conversion to beta-amino acids, relevant in studying antibiotics [].

The diverse reduction capabilities of NaBH3CN make it a versatile tool for researchers exploring various chemical transformations.

Additional Applications

NaBH3CN finds applications beyond organic synthesis, including:

  • Surface modification: Introducing reactive aldehyde groups on silicon nitride surfaces for further functionalization [].
  • Protein labeling: Reductive methylation of proteins for studying protein structure and function [].

Sodium cyanoborohydride is a chemical compound with the formula NaBH3CN\text{NaBH}_3\text{CN}. It appears as a white solid and has a molecular weight of approximately 62.84 g/mol. This compound is recognized as a mild reducing agent, particularly useful in organic synthesis for reductive amination reactions. The presence of the cyano group (CN-\text{CN}) makes sodium cyanoborohydride less reactive than its counterpart, sodium borohydride, allowing it to operate under neutral or slightly acidic conditions without significant side reactions .

The reducing ability of NaBH3CN arises from the partial negative charge on the boron atom, which interacts with the positively charged carbon atom in the target molecule. This interaction weakens the bond between the carbon and another atom (like oxygen or nitrogen), facilitating its reduction by transferring a hydride ion (H-) from the BH3 unit [].

Sodium cyanoborohydride is a toxic compound.

  • Acute Toxicity: Inhalation and ingestion can be fatal. Contact with skin and eyes can cause irritation and burns.
  • Chronic Toxicity: Long-term exposure may cause respiratory problems and damage to the nervous system.
  • Flammability: Not flammable but decomposes upon heating, releasing toxic fumes.
  • Reactivity: Reacts with strong acids and moisture to release toxic hydrogen cyanide gas [].

Safety Precautions:

  • Handle with appropriate personal protective equipment (PPE) including gloves, goggles, and a fume hood.
  • Store in a cool, dry, and well-ventilated container.
  • Dispose of waste according to local regulations.

Sodium cyanoborohydride primarily participates in reductive amination, where it reduces iminium ions more rapidly than aldehydes or ketones. This characteristic enables one-pot procedures where the reducing agent is introduced alongside the amine and carbonyl compound. The reaction typically proceeds in two steps: first, the formation of an imine followed by its reduction to an amine .

While sodium cyanoborohydride itself is not widely studied for direct biological activity, its derivatives and reactions have implications in medicinal chemistry. For example, it has been utilized in synthesizing various pharmaceuticals through reductive amination processes. The ability to selectively reduce imines allows for the efficient production of primary and secondary amines, which are essential components in many biologically active molecules .

Sodium cyanoborohydride can be synthesized through the reaction of sodium borohydride with sodium cyanide. The general reaction can be represented as follows:

NaBH4+NaCNNaBH3CN+Na\text{NaBH}_4+\text{NaCN}\rightarrow \text{NaBH}_3\text{CN}+\text{Na}

This method allows for the incorporation of the cyano group into the borohydride structure, producing sodium cyanoborohydride as a stable product that can be handled under controlled conditions .

Sodium cyanoborohydride finds extensive use in organic synthesis, particularly in:

  • Reductive Amination: It is used to convert aldehydes or ketones into amines efficiently.
  • Reduction of Imines and Oximes: Sodium cyanoborohydride selectively reduces these compounds without further reducing other functional groups.
  • Synthesis of β-Amino Acids: It has been employed in various synthetic pathways to produce β-amino acids and other nitrogen-containing compounds .

Additionally, due to its mild reactivity profile, it is often favored in conditions where harsher reagents would lead to undesired side reactions.

Interaction studies involving sodium cyanoborohydride typically focus on its reactivity with various substrates under different conditions. For instance, it has been shown to interact favorably with Lewis acids to enhance imine formation during reductive aminations. This interaction allows for more efficient synthesis pathways by stabilizing intermediates and facilitating reaction progress .

Moreover, studies have highlighted the importance of pH in these reactions; optimal yields are often observed at slightly acidic to neutral pH levels .

Sodium cyanoborohydride shares similarities with several other reducing agents but stands out due to its unique properties:

CompoundFormulaReactivityUnique Features
Sodium BorohydrideNaBH₄More reactive; reduces a wide range of carbonylsStrong base; reacts vigorously with water
Sodium TriacetoxyborohydrideNa(C₂H₃O₂)₃BMild; selective for iminium ionsLess toxic; stable under aqueous conditions
Lithium Aluminum HydrideLiAlH₄Very reactive; strong reducing agentRequires anhydrous conditions; high reactivity
Sodium CyanotrihydroborateNaBH₃CSimilar to sodium cyanoborohydrideOften used interchangeably in some contexts

Sodium cyanoborohydride's unique balance of reactivity and selectivity makes it particularly valuable in synthetic organic chemistry, especially when working under conditions that are not conducive to more reactive agents like lithium aluminum hydride or sodium borohydride .

Hydrogen Bond Acceptor Count

2

Exact Mass

63.0256235 g/mol

Monoisotopic Mass

63.0256235 g/mol

Heavy Atom Count

4

UNII

C4I8C58P9T

GHS Hazard Statements

Aggregated GHS information provided by 228 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (96.49%): Flammable solid [Danger Flammable solids];
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (25.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (74.12%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (75.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Environmental Hazard Acute Toxic Flammable

Flammable;Corrosive;Acute Toxic;Environmental Hazard

Other CAS

25895-60-7

Wikipedia

Sodium cyanoborohydride

General Manufacturing Information

Borate(1-), (cyano-.kappa.C)trihydro-, sodium (1:1), (T-4)-: ACTIVE

Dates

Modify: 2023-08-15

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